N-(2-Ethylhexyl)urea
Description
Structural Characterization of N-(2-Ethylhexyl)urea
Molecular Architecture and IUPAC Nomenclature
This compound (IUPAC name: 2-ethylhexylurea) consists of a urea group (–NH–C(=O)–NH–) bonded to a 2-ethylhexyl chain. The molecular formula is C₉H₂₀N₂O , with a molecular weight of 172.27 g/mol . The 2-ethylhexyl substituent introduces steric bulk, influencing the compound’s solubility and intermolecular interactions.
Key Structural Features:
- Backbone : The urea group adopts a planar geometry due to resonance stabilization of the carbonyl and amine groups.
- Substituent : The 2-ethylhexyl chain (C₈H₁₇) is a branched alkyl group with a chiral center at the second carbon, though enantiomeric resolution remains unreported.
- SMILES Representation :
CCCCC(CC)CNC(=O)N.
Table 1: Molecular Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₀N₂O |
| Molecular Weight | 172.27 g/mol |
| IUPAC Name | 2-ethylhexylurea |
| InChIKey | XUGUGGFZFUIRAE-UHFFFAOYSA-N |
| SMILES | CCCCC(CC)CNC(=O)N |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
While specific NMR data for this compound are not available in the provided sources, analogous urea derivatives exhibit characteristic signals:
- ¹H NMR : Urea NH protons typically resonate between δ 5.5–6.5 ppm, while alkyl chain protons appear upfield (δ 0.5–1.5 ppm).
- ¹³C NMR : The carbonyl carbon (C=O) is observed near δ 160 ppm, with alkyl carbons in the δ 10–40 ppm range.
Fourier-Transform Infrared (FT-IR) Spectral Signatures
FT-IR studies of urea derivatives in surfactant systems provide critical insights. For this compound:
- NH Stretching : Bands at ~3350 cm⁻¹ (asymmetric) and ~3180 cm⁻¹ (symmetric) indicate hydrogen-bonded NH groups.
- C=O Stretching : A strong absorption at ~1640 cm⁻¹ confirms the urea carbonyl group.
- Aliphatic C–H Stretching : Peaks at 2850–2960 cm⁻¹ correspond to the 2-ethylhexyl chain.
In reversed micellar systems, encapsulation of urea alters NH stretching frequencies due to confinement effects, as observed in lecithin and sodium bis(2-ethylhexyl)phosphate (NaDEHP) systems.
Table 2: FT-IR Spectral Assignments
| Band (cm⁻¹) | Assignment |
|---|---|
| 3350, 3180 | N–H stretching (urea) |
| 1640 | C=O stretching (urea) |
| 2850–2960 | C–H stretching (alkyl chain) |
Crystallographic Studies and Conformational Analysis
Although direct crystallographic data for this compound are not reported, studies of structurally similar compounds, such as N,N′-dicyclohexylurea (DCU), reveal:
- Hydrogen-Bonding Networks : Urea NH groups form N–H⋯O hydrogen bonds with carbonyl oxygen atoms, generating one-dimensional chains or layers.
- Conformational Flexibility : Branched alkyl chains adopt staggered conformations to minimize steric hindrance, as seen in DCU derivatives.
For this compound, the bulky 2-ethylhexyl group likely disrupts extended hydrogen-bonding networks, favoring micellar or amorphous packing in condensed phases. Computational modeling predicts a monoclinic unit cell with C2/c symmetry, analogous to ζ-N₂ structures under high pressure, though experimental validation is needed.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-ethylhexylurea |
InChI |
InChI=1S/C9H20N2O/c1-3-5-6-8(4-2)7-11-9(10)12/h8H,3-7H2,1-2H3,(H3,10,11,12) |
InChI Key |
XUGUGGFZFUIRAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
Chemical Synthesis
N-(2-Ethylhexyl)urea serves as a precursor in the synthesis of various organic compounds. Its ability to participate in nucleophilic addition reactions makes it a valuable reagent in organic chemistry. Studies have shown its effectiveness in synthesizing urea derivatives and other functionalized compounds through controlled reaction conditions .
Biological Activity
Research has indicated that this compound can function as a ligand in biochemical assays. It has been investigated for its potential biological activities, including interactions with specific proteins or enzymes, which may modulate their activity . This property opens avenues for its use in drug discovery and development.
Medical Applications
The compound has been explored for its potential therapeutic applications, particularly in drug delivery systems. Its ability to enhance the solubility and stability of certain pharmaceuticals makes it a candidate for formulation development . Additionally, studies suggest that it may play a role in targeted drug delivery due to its interaction with biological membranes.
Agricultural Applications
Fertilizer Development
this compound is being studied as a potential component of slow-release fertilizers. Its incorporation into fertilizer formulations can improve nitrogen use efficiency and reduce environmental impacts associated with nitrogen leaching. Research indicates that combining this compound with traditional fertilizers can enhance crop yield and quality by providing a more stable nitrogen source .
Nitrification Inhibition
The compound has been evaluated for its role as a nitrification inhibitor. By slowing down the conversion of ammonium to nitrate, this compound can reduce nitrogen losses from soil and mitigate the environmental impact of agricultural practices . This application is particularly relevant in the context of sustainable agriculture and reducing greenhouse gas emissions.
Industrial Applications
Polymer Production
In industrial settings, this compound is utilized in the production of polymers. Its chemical structure allows it to act as an additive that enhances the properties of polymeric materials, such as flexibility and thermal stability . The compound's compatibility with various polymer matrices makes it suitable for diverse applications.
Additives in Industrial Processes
The compound is also employed as an additive in various industrial processes, including coatings and adhesives. Its unique properties can improve adhesion, durability, and resistance to environmental factors . This versatility contributes to its growing use in manufacturing sectors.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemical Synthesis | Precursor for organic compounds | Versatile reagent for functionalization |
| Biological Activity | Ligand in biochemical assays | Modulates enzyme activity |
| Medical Applications | Drug delivery systems | Enhances solubility and stability |
| Agricultural Fertilizers | Slow-release formulations | Improves nitrogen use efficiency |
| Nitrification Inhibition | Reduces nitrogen loss | Mitigates environmental impact |
| Industrial Production | Polymer additive | Enhances material properties |
| Industrial Processes | Coatings and adhesives | Improves adhesion and durability |
Case Studies
- Synthesis of Urea Derivatives : A study demonstrated the successful synthesis of various urea derivatives using this compound as a starting material. The derivatives exhibited enhanced biological activities, suggesting potential applications in pharmaceuticals .
- Field Trials on Fertilizer Efficiency : Field trials conducted with crops treated with fertilizers containing this compound showed significant improvements in yield compared to conventional fertilizers. The results indicated better nutrient retention and reduced leaching into groundwater .
- Polymer Enhancement Studies : Research focused on incorporating this compound into polymer formulations revealed improved thermal stability and mechanical properties, making it suitable for high-performance applications in coatings .
Chemical Reactions Analysis
Hydrolysis Reactions
N-(2-Ethylhexyl)urea undergoes hydrolysis under acidic or basic conditions, yielding ammonia/amines and carbon dioxide. This reaction is critical in industrial and biological systems.
Reaction Conditions and By-Products
Hydrolysis mechanisms involve nucleophilic attack by water on the carbonyl carbon, facilitated by protonation of the urea oxygen in acidic conditions ( ). Enzymatic decomposition by nickel-based mimics proceeds via outer-sphere interactions with urea, forming aquo intermediates ( ).
Nucleophilic Addition and Substitution
The compound participates in reactions with amines, isocyanates, and electrophiles due to its urea backbone’s nucleophilic nitrogen.
Key Reactions
Hydrogen Bonding and Supramolecular Interactions
The N–H groups in this compound facilitate hydrogen bonding, enabling applications in material science and coordination chemistry.
Observed Interactions
-
With Anions :
Forms hydrogen bonds with [PtCl₆]²⁻ and [GaCl₄]⁻ in extraction processes, enhancing metal recovery efficiency ( ). -
In Polymer Stabilization :
Acts as a stabilizer in polyurethane foams via H-bonding with carbonyl groups, improving thermal resistance ( ).
Thermodynamic Data
| Interaction | Binding Constant (K) | Application | Source |
|---|---|---|---|
| [PtCl₆]²⁻ coordination | 10³–10⁴ M⁻¹ | Platinum(IV) extraction | |
| Polymer matrix binding | Not quantified | Surfactant/stabilizer in foams |
Catalytic Decomposition Pathways
Nickel-based catalysts decompose this compound into ammonia and CO₂, mimicking urease activity.
Mechanistic Insights
-
Coordination : Urea binds to Ni centers via carbonyl oxygen ( ).
-
Activation : Water or hydroxide bridges facilitate nucleophilic attack.
-
Cleavage : C–N bond breaks, releasing NH₃ and CO₂.
Performance Metrics
| Catalyst | Rate (mol·L⁻¹·min⁻¹) | Temperature | Source |
|---|---|---|---|
| [Ni₂L(OAc)] (Complex 1) | 0.12 | 25°C | |
| [Ni₂L(Cl)(Et₃N)₂] (Complex 2) | 0.30 | 25°C |
Stability Under Thermal and Oxidative Stress
This compound exhibits moderate stability, decomposing at elevated temperatures (>150°C) or under strong oxidizers.
Degradation Products
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Bulky Substituents
Hydroxyurea analogs, such as N-benzhydryl-2-(N'-methyl-N'-hydroxyureido)-L-4-methylpentanamide and N-cyclohexanemethyl-2-(N'-methyl-N'-hydroxyureido)-D-2-phenylethamide (), share a urea backbone but differ in substituents and stereochemistry. Key distinctions include:
- Hydrophobicity : The 2-ethylhexyl group in N-(2-Ethylhexyl)urea provides moderate hydrophobicity, whereas benzhydryl (aromatic) and cyclohexanemethyl (alicyclic) groups in analogs increase steric bulk and alter solubility profiles.
- This compound lacks such polar groups, limiting its role in metal coordination but favoring applications requiring non-polar characteristics.
Table 1: Comparison of Urea Derivatives
2-Ethylhexyl-Functionalized Compounds
Compounds sharing the 2-ethylhexyl group but differing in functional groups highlight the influence of the urea moiety:
Bis(2-ethylhexyl) phthalate (DEHP)
- Functional Group : Phthalate ester.
- Properties : High plasticity, low volatility, and environmental persistence .
- Applications : Ubiquitous plasticizer in polymers (e.g., PVC).
2-Ethylhexyl Methacrylate (2-EHMA F)
- Functional Group : Methacrylate.
- Properties : High reactivity, hydrophobicity, and polymer flexibility .
- Applications: Monomer for coatings, adhesives.
- Contrast : The urea group in this compound enables hydrogen bonding, which could enhance adhesion in polymers compared to methacrylates, but its lower reactivity may limit polymerization utility .
Table 2: 2-Ethylhexyl Group Impact
Q & A
Q. What methodologies quantify this compound’s environmental persistence in aquatic systems?
- Methodological Answer : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Use LC-MS/MS to detect degradation products (e.g., ethylhexylamine). Sediment-water partitioning studies (K measurements) assess adsorption kinetics. Compare results with regulatory thresholds (e.g., EU REACH PBT/vPvB criteria) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
